molecular formula C24H25ClN2O5S B2528515 ETHYL 1-[6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE CAS No. 867040-34-4

ETHYL 1-[6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE

Cat. No.: B2528515
CAS No.: 867040-34-4
M. Wt: 488.98
InChI Key: CUDQODRPYPPBCD-UHFFFAOYSA-N
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Description

ETHYL 1-[6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the Chlorine Atom: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Piperidine Ring Formation: The piperidine ring is introduced through nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and continuous flow techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-[6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield quinoline N-oxides, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

ETHYL 1-[6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 1-[6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate their activity.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting their function.

Comparison with Similar Compounds

ETHYL 1-[6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE can be compared with other quinoline derivatives such as:

    Chloroquine: Known for its antimalarial activity.

    Quinoline N-oxides: Studied for their antimicrobial properties.

    Quinolone antibiotics: Widely used in treating bacterial infections.

The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in scientific research.

Properties

IUPAC Name

ethyl 1-[6-chloro-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O5S/c1-3-32-24(28)16-10-12-27(13-11-16)23-20-14-17(25)4-9-21(20)26-15-22(23)33(29,30)19-7-5-18(31-2)6-8-19/h4-9,14-16H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDQODRPYPPBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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